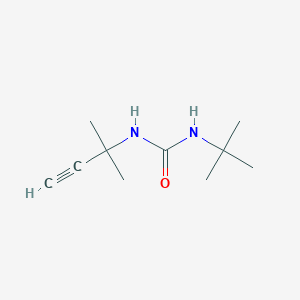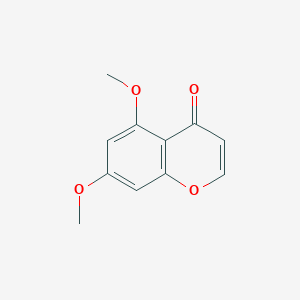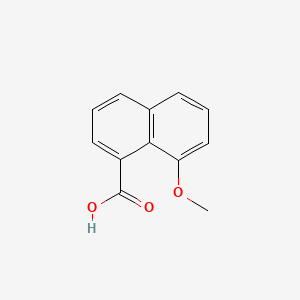
1,3-Dibromoanthraquinone
描述
1,3-Dibromoanthraquinone is an organic compound belonging to the anthraquinone family, characterized by the presence of two bromine atoms at the 1 and 3 positions of the anthraquinone core Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
准备方法
1,3-Dibromoanthraquinone can be synthesized through several methods. One common synthetic route involves the bromination of anthraquinone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions .
Industrial production methods may involve large-scale bromination processes, where anthraquinone is treated with bromine in a continuous flow reactor. The reaction conditions, such as temperature and bromine concentration, are optimized to achieve high yields and purity of this compound .
化学反应分析
1,3-Dibromoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The compound can be reduced to form anthraquinone derivatives with different functional groups.
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form higher oxidation state compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a diverse range of anthraquinone derivatives.
科学研究应用
1,3-Dibromoanthraquinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 1,3-dibromoanthraquinone and its derivatives involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
1,3-Dibromoanthraquinone can be compared with other brominated anthraquinones, such as 1,5-dibromoanthraquinone and 2,6-dibromoanthraquinone. These compounds share similar structural features but differ in the position of the bromine atoms, which can influence their reactivity and applications . For instance:
1,5-Dibromoanthraquinone: This compound has bromine atoms at the 1 and 5 positions, which may result in different substitution patterns and reactivity compared to this compound.
2,6-Dibromoanthraquinone: With bromine atoms at the 2 and 6 positions, this compound may exhibit unique electronic properties and applications in organic electronics.
The uniqueness of this compound lies in its specific bromination pattern, which can be exploited for targeted synthesis and applications in various fields.
属性
IUPAC Name |
1,3-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEWYGIZIZYGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975626 | |
| Record name | 1,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-72-2 | |
| Record name | 1,3-Dibromoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-](/img/structure/B1658158.png)
![Ethyl 2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carboxylate](/img/structure/B1658160.png)

![methyl 4-[(Z)-[2,4,6-trioxo-1-(4-propan-2-ylphenyl)-1,3-diazinan-5-ylidene]methyl]benzoate](/img/structure/B1658162.png)
![ethyl (5Z)-5-benzylidene-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1658163.png)

![{4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B1658167.png)
![N-[(2,4-dichlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide](/img/structure/B1658168.png)

![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658171.png)

![2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B1658174.png)
![N-[(4-Bromo-5-methyl-2-furyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-YL)acetamide](/img/structure/B1658175.png)
![3-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]-N,N-dimethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B1658179.png)
